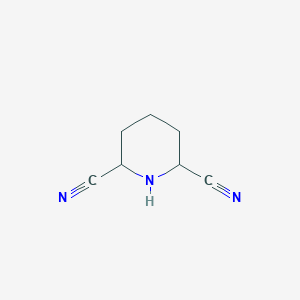

Piperidina-2,6-dicarbonitrilo

Descripción general

Descripción

Piperidine-2,6-dicarbonitrile is a heterocyclic organic compound that belongs to the piperidine family . It consists of a six-membered ring with five carbon atoms and one nitrogen atom .

Synthesis Analysis

The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, Piperidine can also be synthesized from pyridine through a reduction process . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .

Molecular Structure Analysis

Piperidine-2,6-dicarbonitrile has a molecular formula of C7H9N3 . It consists of a six-membered ring with five carbon atoms and one nitrogen atom .

Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .

Aplicaciones Científicas De Investigación

Diseño y síntesis de fármacos

El Piperidina-2,6-dicarbonitrilo es un fragmento sintético significativo para el diseño de fármacos . Juega un papel crucial en la industria farmacéutica, con sus derivados presentes en más de veinte clases de productos farmacéuticos . También es la columna vertebral central del ligando CRBN en el diseño de fármacos PROTAC .

Aplicaciones anticancerígenas

El this compound ha demostrado potencial en el tratamiento de varios tipos de cánceres. Por ejemplo, se ha observado que tiene potencial terapéutico contra cánceres como el cáncer de mama, el cáncer de ovario, el cáncer gástrico, el cáncer de glioma, el cáncer de pulmón, el cáncer de células escamosas orales, la pancreatitis crónica, el cáncer de próstata, el cáncer rectal, el cáncer cervical y la leucemia .

Regulación de las vías de señalización cruciales

El this compound puede regular varias vías de señalización cruciales esenciales para el establecimiento de cánceres como STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc. .

Inhibición de la migración celular

Tanto la piperidina como la piperina conducen a la inhibición de la migración celular, lo que ayuda a detener el ciclo celular para inhibir la supervivencia de las células cancerosas .

Activación del citocromo C mitocondrial

El this compound puede realizar varios otros procesos biológicos anticancerígenos, como la liberación de ROS, la activación del citocromo C mitocondrial .

Regulación negativa de la proteína Bcl-2

El this compound puede regular negativamente la proteína Bcl-2, lo que resulta en una alta relación Bax:Bcl-2 .

Síntesis orgánica

El this compound sirve como intermediarios sintéticos valiosos y versátiles en la síntesis orgánica .

Síntesis de alcaloides

El this compound se utiliza en la síntesis de alcaloides . Los alcaloides son un grupo de compuestos químicos naturales que contienen principalmente átomos de nitrógeno básicos.

Mecanismo De Acción

Target of Action

Piperidine-2,6-dicarbonitrile is a member of the piperidine chemical family It is presumed that piperidine interacts with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir) .

Mode of Action

The interaction of Piperidine-2,6-dicarbonitrile with its targets leads to the inability of certain organisms, such as insects, to recognize their host’s cues . This suggests that Piperidine-2,6-dicarbonitrile may act as a repellent, disrupting the normal functioning of the olfactory system in these organisms .

Biochemical Pathways

Piperidine-2,6-dicarbonitrile is involved in the synthesis of polyaromatic π-systems . These systems are synthesized by Sonogashira coupling reactions and characterized by steady-state and time-resolved luminescence spectroscopy . The compounds show efficient intramolecular charge transfer (ICT) from the donor to the acceptor .

Pharmacokinetics

Piperidine derivatives, which piperidine-2,6-dicarbonitrile is a part of, are known to exhibit a wide variety of biological activities

Result of Action

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . This suggests that Piperidine-2,6-dicarbonitrile may have similar effects, but more research is needed to confirm this.

Action Environment

The action, efficacy, and stability of Piperidine-2,6-dicarbonitrile can be influenced by various environmental factors. For instance, the synthesis of Piperidine-2,6-dicarbonitrile can be performed under solvent-free conditions . This suggests that the compound may be stable in a variety of environments.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Piperidine-2,6-dicarbonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of bioactive molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of Piperidine-2,6-dicarbonitrile to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

Piperidine-2,6-dicarbonitrile influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Piperidine-2,6-dicarbonitrile can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Piperidine-2,6-dicarbonitrile involves its binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to changes in their conformation and activity. For instance, Piperidine-2,6-dicarbonitrile can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piperidine-2,6-dicarbonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Piperidine-2,6-dicarbonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to Piperidine-2,6-dicarbonitrile has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of Piperidine-2,6-dicarbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, Piperidine-2,6-dicarbonitrile can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its biological effects .

Metabolic Pathways

Piperidine-2,6-dicarbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, Piperidine-2,6-dicarbonitrile can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in the levels of metabolites such as citrate and succinate .

Transport and Distribution

Within cells and tissues, Piperidine-2,6-dicarbonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For instance, Piperidine-2,6-dicarbonitrile can bind to transport proteins that facilitate its uptake into cells, where it can exert its biological effects. The distribution of Piperidine-2,6-dicarbonitrile within tissues can also influence its overall activity and function .

Subcellular Localization

The subcellular localization of Piperidine-2,6-dicarbonitrile is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, Piperidine-2,6-dicarbonitrile may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of Piperidine-2,6-dicarbonitrile can also affect its interactions with other biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

piperidine-2,6-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-4-6-2-1-3-7(5-9)10-6/h6-7,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUPHEPARZCBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318860 | |

| Record name | piperidine-2,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41980-31-8 | |

| Record name | 41980-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piperidine-2,6-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

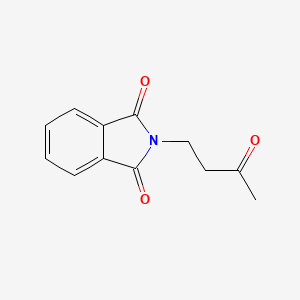

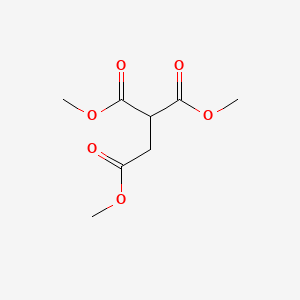

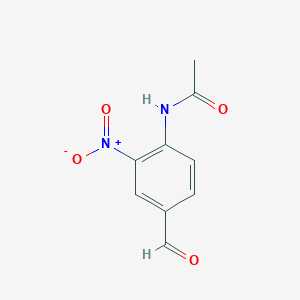

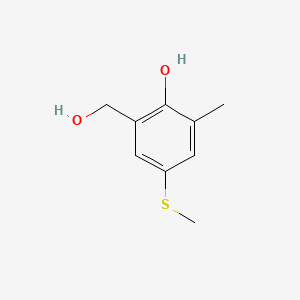

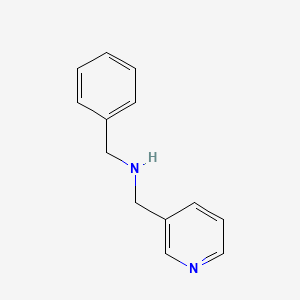

Feasible Synthetic Routes

Q1: Why is piperidine-2,6-dicarbonitrile synthesized in the research?

A1: The paper describes the synthesis of piperidine-2,6-dicarbonitrile not as a target compound itself, but as a precursor for the development of new α-amino acids []. This means the researchers aim to use piperidine-2,6-dicarbonitrile as a starting point for chemical reactions to produce structurally diverse α-amino acids.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B1296345.png)

![1h-Pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B1296352.png)